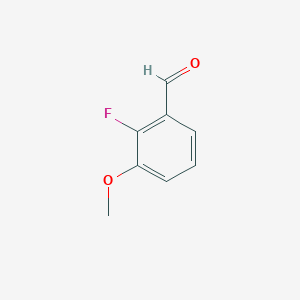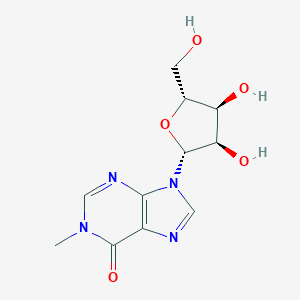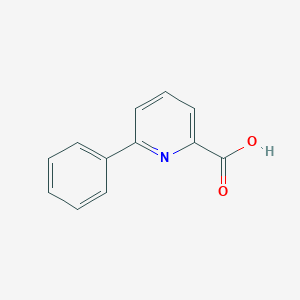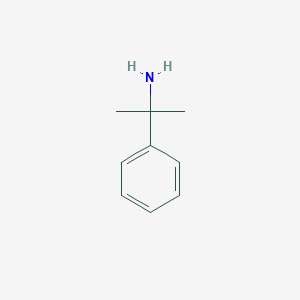
Triethyl 2-phosphonopropionate
Overview
Description
Triethyl 2-phosphonopropionate is used as a reactant in intramolecular conjugate addition for the synthesis of floresolide B, enantioselective synthesis of spiroindane di-methyl acetic acid, and in stereo selective intramolecular Diels-Alder reactions .
Synthesis Analysis
Triethyl 2-phosphonopropionate synthesis involves a multi-step reaction. The first step involves Lithium Diisopropylamide (LDA) and Hexamethylphosphoramide (HMPA). The reaction is carried out at -78°C for 30 minutes in a Tetrahydrofuran/Hexane (THF/Hexane) mixture. The temperature is then raised to room temperature over 30 minutes. The second step involves LDA in Tetrahydrofuran for 2 hours at temperatures ranging from -78°C to 20°C .Molecular Structure Analysis
The molecular formula of Triethyl 2-phosphonopropionate is C9H19O5P .Chemical Reactions Analysis
Triethyl 2-phosphonopropionate is used in various chemical reactions. It is used as a reactant in intramolecular conjugate addition for the synthesis of floresolide B, enantioselective synthesis of spiroindane di-methyl acetic acid, and in stereo selective intramolecular Diels-Alder reactions .Physical And Chemical Properties Analysis
Triethyl 2-phosphonopropionate has a density of 1.1±0.1 g/cm3, a boiling point of 275.5±0.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C. It has an enthalpy of vaporization of 51.4±3.0 kJ/mol and a flash point of 88.9±0.0 °C. The refractive index is 1.426 .Scientific Research Applications
Intramolecular Conjugate Addition
Triethyl 2-phosphonopropionate is used as a reactant in intramolecular conjugate addition . This process is crucial for the synthesis of various complex organic compounds.
Synthesis of Floresolide B
This compound plays a significant role in the synthesis of floresolide B . Floresolide B is a natural product with potential biological activity.
Enantioselective Synthesis of Spiroindane Di-Methyl Acetic Acid
Triethyl 2-phosphonopropionate is used in the enantioselective synthesis of spiroindane di-methyl acetic acid . This process is important in the production of certain pharmaceuticals.
Stereoselective Intramolecular Diels-Alder Reactions
This compound is used in stereoselective intramolecular Diels-Alder reactions . These reactions are fundamental in the synthesis of many natural products and pharmaceuticals.
Horner-Wadsworth-Emmons Reactions
Triethyl 2-phosphonopropionate plays an important role in Horner-Wadsworth-Emmons reactions . These reactions are widely used in organic synthesis for the preparation of alkenes.
Chemoenzymatic One-Pot Synthesis of Gamma-Butyrolactones
This compound is used in the chemoenzymatic one-pot synthesis of gamma-butyrolactones . Gamma-butyrolactones are important in various fields, including medicinal chemistry and materials science.
Preparation of 3-2Furyl-2-Methyl-Acrylic Acid Ethyl Ester
Triethyl 2-phosphonopropionate is also used in the preparation of 3-2furyl-2-methyl-acrylic acid ethyl ester by reacting with furfural . This compound has potential applications in the fragrance industry.
Mechanism of Action
Target of Action
Triethyl 2-phosphonopropionate is a Wittig-Horner reagent . It primarily targets a wide variety of aldehydes and ketones . These compounds play a crucial role in various biochemical reactions, serving as intermediates in metabolic pathways.
Mode of Action
The compound interacts with its targets (aldehydes and ketones) through a condensation reaction . This interaction results in the formation of acrylates , which are a type of carboxylate ester.
Biochemical Pathways
Triethyl 2-phosphonopropionate affects several biochemical pathways. It is involved in intramolecular conjugate addition for the synthesis of floresolide B . It also participates in the enantioselective synthesis of spiroindane di-methyl acetic acid and in stereoselective intramolecular Diels-Alder reactions . These reactions have downstream effects on various biochemical processes, including the synthesis of complex organic molecules.
Pharmacokinetics
Its physical properties such as boiling point (143-144 °c/12 mmhg) and density (1.111 g/mL at 25 °C) can influence its bioavailability.
Result of Action
The molecular and cellular effects of Triethyl 2-phosphonopropionate’s action are primarily seen in its ability to form acrylates . Acrylates are versatile compounds used in the production of polymers with a wide range of applications.
Action Environment
The action, efficacy, and stability of Triethyl 2-phosphonopropionate can be influenced by environmental factors. For instance, it should be stored in an inert atmosphere at room temperature . It is miscible with chloroform and methanol , suggesting that its solubility can affect its action. Furthermore, it should be kept away from heat, sparks, open flames, and hot surfaces , indicating that its reactivity and stability can be affected by the surrounding temperature and presence of ignition sources.
Safety and Hazards
Triethyl 2-phosphonopropionate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
Future Directions
Based on the current information, Triethyl 2-phosphonopropionate is primarily used in chemical reactions for the synthesis of various compounds. Its future directions could include further exploration of its use in other chemical reactions and potential applications in different fields of chemistry .
properties
IUPAC Name |
ethyl 2-diethoxyphosphorylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19O5P/c1-5-12-9(10)8(4)15(11,13-6-2)14-7-3/h8H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVSRWCMAJISCTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)P(=O)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50958163 | |
| Record name | Ethyl 2-(diethoxyphosphoryl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50958163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Triethyl 2-phosphonopropionate | |
CAS RN |
3699-66-9 | |
| Record name | Triethyl 2-phosphonopropionate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3699-66-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triethyl 2-phosphonopropionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003699669 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 2-(diethoxyphosphoryl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50958163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triethyl 2-phosphonopropionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.940 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What synthetic applications does Triethyl 2-phosphonopropionate have, and how does its structure facilitate these applications?
A1: Triethyl 2-phosphonopropionate is widely employed in Horner-Wadsworth-Emmons (HWE) reactions for the synthesis of α,β-unsaturated esters. [, , ] The presence of the phosphonate group adjacent to the ester group allows for deprotonation, generating a nucleophilic species. This nucleophile reacts with aldehydes, ultimately forming a carbon-carbon double bond through a Wittig-like olefination mechanism. [, ]
Q2: What factors influence the stereoselectivity of reactions using Triethyl 2-phosphonopropionate?
A2: The E/Z selectivity in HWE reactions using Triethyl 2-phosphonopropionate is influenced by several factors, including the choice of base and solvent. For instance, utilizing lithium tert-butoxide as the base and hexane as the solvent significantly favors the formation of the E-isomer, particularly for α-methyl-α,β-unsaturated esters. [] This selectivity is crucial when synthesizing compounds like insect pheromones, where specific isomers are often required. []
Q3: Beyond HWE reactions, are there other applications of Triethyl 2-phosphonopropionate in organic synthesis?
A3: Yes, Triethyl 2-phosphonopropionate has proven valuable in constructing various heterocyclic systems. One notable example is its reaction with conjugated azoalkenes, leading to the formation of 3-diethylphosphono-2,3-dihydro-3,5-dimethyl-4-alkoxycarbonyl-1-aminopyrrol-2-ones. [] This highlights the versatility of Triethyl 2-phosphonopropionate beyond simple olefination reactions.
Q4: Can you provide an example where Triethyl 2-phosphonopropionate contributes to the synthesis of biologically relevant molecules?
A4: In the pursuit of novel antiviral agents, researchers have employed Triethyl 2-phosphonopropionate to synthesize 3′, 4′‐doubly branched carbocyclic nucleosides. [, ] The compound facilitates the introduction of a methyl group at the 3′-position via a HWE reaction, showcasing its utility in constructing complex molecules with potential pharmaceutical applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S)-1-[(S)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-2-[(R)-2-[(S)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-2-hydroxyethylamino]ethanol](/img/structure/B32391.png)
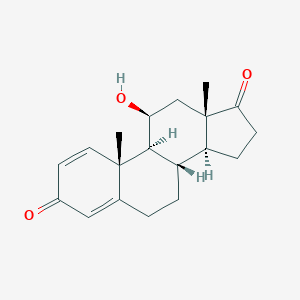
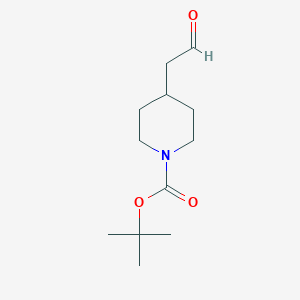
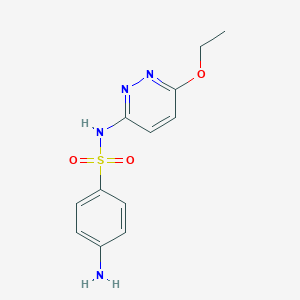
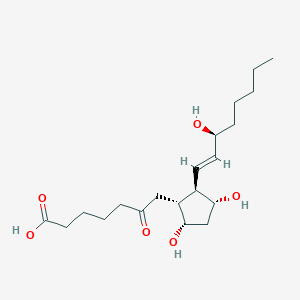

![N-[2-(11-methoxy-6,7-dihydro-5H-indolo[2,1-a][2]benzazepin-13-yl)ethyl]butanamide](/img/structure/B32412.png)
